N-(3-chloro-4-fluorophenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
Description
This compound features a hexahydroquinazolinone core (a partially saturated bicyclic system) with a thioacetamide linker connecting it to a 3-chloro-4-fluorophenyl group. The 4-methylpiperazine substituent at position 1 of the quinazolinone ring distinguishes it from simpler analogs. Its molecular formula is inferred to be C₂₃H₂₃ClFN₅O₂S based on structural analogs (e.g., C₂₂H₁₄Cl₂FN₃O₂S in ). The compound’s design likely targets enzymes such as cyclooxygenase (COX) or kinases, given the structural resemblance to anti-inflammatory and kinase-inhibiting quinazolinone derivatives.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClFN5O2S/c1-26-8-10-27(11-9-26)28-18-5-3-2-4-15(18)20(25-21(28)30)31-13-19(29)24-14-6-7-17(23)16(22)12-14/h6-7,12H,2-5,8-11,13H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMMIYYWVCXZSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C3=C(CCCC3)C(=NC2=O)SCC(=O)NC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a chloro-fluoro-substituted phenyl ring and a piperazine moiety linked to a hexahydroquinazoline structure, suggesting potential interactions with various biological targets.
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit promising anticancer activity. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways. Research indicates that it may arrest the cell cycle at the G1 phase in MCF-7 breast cancer cells, leading to reduced proliferation and increased cell death .
-
IC50 Values : In vitro studies have reported IC50 values in the micromolar range against various cancer cell lines. For example:
Compound Cell Line IC50 (µM) Compound A MCF-7 0.48 Compound B HCT-116 0.78 N-(3-chloro-4-fluorophenyl)... MCF-7 0.65
This data suggests that modifications to the structure can enhance biological activity .
Anti-inflammatory Activity
The compound also shows potential as an anti-inflammatory agent. It has been evaluated for its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha. The presence of electron-withdrawing groups on the aromatic ring has been linked to enhanced anti-inflammatory effects .
Case Studies
- Study on MCF-7 Cells : A study demonstrated that derivatives of this compound significantly increased p53 expression and caspase activation in MCF-7 cells, indicating a mechanism involving apoptotic pathways .
- In Vivo Studies : Animal models have been utilized to assess the efficacy of similar compounds in reducing tumor size and improving survival rates in cancer-bearing mice. These studies suggest favorable pharmacokinetic profiles and tolerability .
- Molecular Docking Studies : Computational analyses have shown strong interactions between the compound and target proteins involved in cancer progression. These studies help elucidate the binding affinities and potential therapeutic windows for clinical applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and biological differences between the target compound and its analogs:
Key Structural Differences
- Core Saturation: The target compound’s hexahydroquinazolinone (fully saturated six-membered ring) may enhance metabolic stability and solubility compared to dihydroquinazolinone (partially unsaturated, as in AJ5d).
- Substituents : The 4-methylpiperazine group in the target compound could improve blood-brain barrier penetration and reduce ulcerogenicity compared to AJ5d’s chlorophenyl groups, which are associated with gastrointestinal toxicity.
- Linker Flexibility: The thioacetamide linker is conserved across analogs, but substituents on the acetamide nitrogen (e.g., ethylamino in vs. 3-chloro-4-fluorophenyl in the target) critically influence target selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
